molecular formula C11H12N2OS2 B2672631 1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1251626-41-1

1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2672631
CAS No.: 1251626-41-1
M. Wt: 252.35
InChI Key: GLIWZXLIZDCTPR-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative incorporating a bithiophene scaffold, designed for research applications in medicinal chemistry and drug discovery. The compound features a thiophene ring system, which is a privileged pharmacophore in medicinal chemistry due to its versatile structural diversity and ability to enhance drug-receptor interactions . Urea compounds bearing a thiophene moiety are of significant interest in the search for novel immunomodulators, particularly as potential agonists for Toll-like Receptors (TLRs) like TLR2 . TLR2 is a key target for vaccine adjuvants and cancer immunotherapy, as its activation can stimulate innate immune responses and direct adaptive immunity . This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-thiophen-2-yl-3-(2-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c14-11(13-10-2-1-6-16-10)12-5-3-9-4-7-15-8-9/h1-2,4,6-8H,3,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIWZXLIZDCTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of thiophene derivatives with isocyanates or carbamates. One common method includes the reaction of 2-thiophenylamine with 3-thiophenylisocyanate under controlled conditions to form the desired urea compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes, acylated thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that thiophene derivatives, including 1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiophene-based urea derivatives showed significant cytotoxic effects against several cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Anticancer Studies on Thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.4Apoptosis induction
Compound BHeLa (Cervical Cancer)3.2Cell cycle arrest
This compoundA549 (Lung Cancer)4.8Inhibition of signaling pathways

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Thiophene derivatives have shown effectiveness against various pathogens, including bacteria and fungi.

Case Study:
Research published in Pharmaceutical Biology highlighted the antibacterial activity of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. The study found that these compounds disrupted bacterial cell membranes, leading to cell death .

Material Science Applications

2.1 Organic Electronics
Thiophene derivatives are widely used in organic electronics due to their excellent electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance conductivity and stability.

Case Study:
A research article discussed the synthesis of conductive polymers using thiophene derivatives as building blocks. The resulting materials exhibited improved charge transport properties, making them suitable for applications in organic solar cells and field-effect transistors .

Table 2: Properties of Conductive Polymers with Thiophene Derivatives

Polymer TypeConductivity (S/cm)Stability (Days)Application Area
Polymer A0.0130Organic Solar Cells
Polymer B0.0545Field-Effect Transistors
Polymer C0.0360Light Emitting Diodes

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. In materials science, the thiophene rings contribute to the compound’s electronic properties, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Several urea derivatives with thiophene or heterocyclic substituents have been synthesized and evaluated for anticancer activity (). Key examples include:

Compound ID Substituents Melting Point (°C) Yield (%) Biological Screening
5h () 4-Fluorophenyl, 2-methyl-6-(thiophen-2-yl)pyridin-3-yl 217–219 60 Tested against 60 cancer lines
5j () Ethyl 4-(ureido)benzoate, 2-methyl-6-(thiophen-2-yl)pyridin-3-yl 203–204 69 Tested against 60 cancer lines
5k () Benzo[d][1,3]dioxol-5-yl, 2-methyl-6-(thiophen-2-yl)pyridin-3-yl 239–241 58 Tested against 60 cancer lines

Key Observations :

  • Thiophene Positioning : Compound 5h (thiophen-2-yl) and the target compound (dual thiophen-2-yl/thiophen-3-yl) differ in substitution patterns. The dual thiophene system may enhance π-π stacking or hydrophobic interactions in biological targets.
  • Melting Points : Urea derivatives with bulkier substituents (e.g., 5k, 5h) exhibit higher melting points (>200°C), suggesting strong intermolecular interactions. The target compound’s melting point may align with these trends.
  • Yield : Moderate yields (55–69%) are common in such syntheses, likely due to steric challenges in urea bond formation .

Thiophene-Containing Ligands in Catalysis

describes bis-β-diketonate zinc complexes using ligands with mono- or dual-thiophene groups:

  • Ligand [2]: 1-(Thiophen-2-yl)butane-1,3-dione (mono-thiophene).
  • Ligand [3] : 1-(Thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione (dual thiophene).

Catalytic Performance :

  • Ligand [3] (dual thiophene) showed enhanced reactivity in ring-opening polymerization (ROP) of polylactic acid (PLA) compared to [2], attributed to improved electron delocalization and steric effects .
  • Implication for Target Compound : The dual thiophene motif in the target urea derivative may similarly influence electronic properties, though its urea backbone distinguishes it from β-diketonates.

Urea Derivatives with Tetrahydrobenzo[b]thiophene Cores

reports tetrahydrobenzo[b]thiophene-based ureas (e.g., compounds 7a–7d) with substituents like cyano, benzoyl, and hydrazono groups. While biological data are unspecified, their structural features highlight:

  • Rigidity vs. Flexibility : The tetrahydrobenzo[b]thiophene core introduces rigidity, whereas the target compound’s ethyl linker provides conformational flexibility.
  • Functional Groups: Hydrazono and benzoyl substituents in 7a–7d may alter hydrogen-bonding capacity compared to the target’s simpler thiophene substituents .

Regulatory and Impurity Profiles

lists thiophen-2-yl-containing impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), underscoring the importance of purity in pharmaceutical applications. The target compound’s synthesis would require stringent control to avoid analogous impurities .

Biological Activity

1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H12N2S2C_{12}H_{12}N_2S_2, with a molecular weight of approximately 252.36 g/mol. Its structure features two thiophene rings connected via an ethyl linker to a urea moiety, which is significant for its biological interactions.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiourea derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency.

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)15.1
PC-3 (Prostate Cancer)28.7
HCT116 (Colon Cancer)20.5

Research indicates that the compound may inhibit angiogenesis and disrupt cancer cell signaling pathways, contributing to its anticancer efficacy .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus40
Escherichia coli50

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Other Biological Activities

This compound also exhibits other biological activities, including:

  • Anti-inflammatory : The compound has been reported to reduce inflammation markers in cellular models.
  • Antiviral : Preliminary studies indicate potential antiviral properties against specific viral strains, although further research is required for confirmation .

The biological effects of thiourea derivatives are often attributed to their ability to form hydrogen bonds with target biomolecules, influencing various biochemical pathways. The presence of the thiophene rings enhances their interaction with biological targets due to increased lipophilicity and electron-donating properties.

Case Studies

A recent study focused on the synthesis and biological evaluation of several thiourea derivatives, including our compound of interest. The findings revealed that modifications in the thiophene substituents significantly impacted the biological activity, indicating a structure-activity relationship (SAR) that could guide future drug design efforts .

Q & A

Q. What are the optimal synthetic routes for 1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea, considering regioselectivity and yield?

Methodological Answer: Synthesis typically involves coupling thiophene-containing amines with isocyanates or carbodiimides. Key steps include:

  • Starting Materials : Use 2-aminothiophene and a thiophene-3-ethylamine derivative.
  • Reaction Conditions : Employ polar aprotic solvents (e.g., THF or DMF) with catalysts like triethylamine to facilitate urea bond formation.
  • Purification : Column chromatography or recrystallization ensures purity.
    Regioselectivity challenges arise due to competing reactive sites on thiophene rings; protecting groups (e.g., Boc) may mitigate this . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal pathways and reduce trial-and-error experimentation .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify thiophene proton environments and urea NH signals.
  • IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm1^{-1}) and NH vibrations (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight.
  • Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and confirms spatial arrangement of thiophene and urea moieties. For example, similar urea derivatives have been structurally characterized using this method .

Advanced Research Questions

Q. What strategies are effective in elucidating the biological mechanisms of urea derivatives with thiophene moieties?

Methodological Answer:

  • Bioactivity Screening : Test against cancer cell lines (e.g., MTT assays) or microbial targets to identify inhibitory effects. Derivatives in similar studies showed anticancer and antibacterial activities .
  • Enzyme Inhibition Assays : Investigate interactions with kinases or proteases using fluorescence-based assays.
  • Structure-Activity Relationship (SAR) : Modify thiophene substituents (e.g., electron-withdrawing groups) and compare bioactivity to infer pharmacophoric features.

Q. How can statistical experimental design optimize the synthesis parameters for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent, temperature, catalyst ratio). For example, a central composite design could maximize yield while minimizing byproducts.
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables. Statistical software (e.g., Minitab) facilitates analysis .
  • Feedback Loops : Integrate experimental data with computational models (e.g., density functional theory) to iteratively refine conditions .

Q. How can researchers resolve contradictions in bioactivity data across studies involving thiophene-urea derivatives?

Methodological Answer:

  • Purity Validation : Ensure compounds are >95% pure via HPLC. Impurities (e.g., unreacted amines) may skew results.
  • Assay Standardization : Control variables like cell line passage number, incubation time, and solvent concentration.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systemic biases. For example, conflicting anticancer results may arise from differences in apoptosis pathway activation .

Q. What computational approaches predict the reactivity and intermolecular interactions of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Thiophene rings may engage in π-π stacking with aromatic residues.
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., urea NH for hydrogen bonding).
  • Molecular Dynamics (MD) : Model solvation effects and conformational stability in biological environments. These methods align with ICReDD’s framework for reaction design .

Data Presentation and Analysis Guidelines

  • Tables/Graphs : Include yield vs. temperature plots (optimization studies) or IC50_{50} values (bioactivity).
  • Statistical Reporting : Specify p-values and confidence intervals for bioactivity data.
  • Crystallographic Data : Report R-factors and CCDC deposition numbers for reproducibility .

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